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Megastigm-7-ene-3,4,6,9-tetrol

Cat. No.: B1149597
CAS No.: 180164-14-1
M. Wt: 244.32726
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Description

Historical Context of Discovery and Early Research on Megastigm-7-ene-3,4,6,9-tetrol

The first report of this compound dates back to 1996, when it was isolated from the leaves of Apollonias barbujana, a plant belonging to the Lauraceae family. tandfonline.comacs.org In a study focused on new C13-norisoprenoids from this species, researchers Pérez, C., and colleagues identified and characterized the compound, assigning it the CAS number 180164-14-1. tandfonline.comchemsrc.com The initial research involved the use of spectroscopic analysis to determine its structure. tandfonline.comacs.org These early studies laid the groundwork for its classification as a C13-norisoprenoid, a group of compounds derived from the degradation of carotenoids. tandfonline.comresearchgate.net The initial isolation from Apollonias barbujana placed this compound within the rich chemical landscape of this plant, which was also found to contain other related ionone (B8125255) derivatives. tandfonline.comsemanticscholar.org

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₂₄O₄ smolecule.com
Molar Mass 244.33 g/mol smolecule.com

| CAS Number | 180164-14-1 | chemsrc.com |

Significance of this compound within Natural Product Chemistry and Apocarotenoid Studies

This compound holds significance primarily due to its classification as a megastigmane, which are C13-norisoprenoids derived from the oxidative cleavage of carotenoids. researchgate.netmdpi.com Apocarotenoids, the broader class to which megastigmanes belong, are of considerable interest in natural product chemistry because of their vast structural diversity and their important biological roles. routledge.comtaylorfrancis.comtaylorfrancis.com They function as signaling molecules in plants, contribute to the aroma and flavor of fruits and flowers, and are involved in plant defense mechanisms. routledge.comtaylorfrancis.com

The megastigmane skeleton, in particular, is found in a wide variety of plants and can be extensively modified with different functional groups, leading to a large family of related compounds, including many glycosides. researchgate.netresearchgate.net The scientific interest in these compounds is driven by their diverse and potent biological activities, which include antimicrobial, anti-inflammatory, antioxidant, and antitumor effects. researchgate.netmdpi.comontosight.ai Therefore, this compound, as a representative of this class, serves as a valuable subject for studies aimed at understanding the structure-activity relationships of megastigmanes and exploring their potential as lead compounds for drug development. smolecule.com

Overview of Current Research Trajectories and Academic Relevance Pertaining to this compound

Current academic research on this compound and its derivatives is proceeding along several key trajectories. A primary focus is the continued isolation and identification of this compound and its glycosidic forms from various natural sources. For instance, a glycoside of the compound, (3S,5R,6R,7E,9S)-megastigm-7-ene-3,5,6,9-tetrol 3-O-β-D-glucopyranoside, has been identified in the Iranian medicinal plant Thymus daenensis and studied for its biological activity. nih.gov

The evaluation of its biological properties remains a major research avenue. smolecule.com Studies are investigating its potential as an antimicrobial agent, with some research showing that its derivatives can inhibit the biofilm formation of pathogenic bacteria. nih.gov Furthermore, its antioxidant properties are also a subject of investigation. smolecule.com The complex stereochemistry of the molecule is of high academic relevance, as the specific spatial arrangement of the hydroxyl groups is critical to its biological function. ontosight.ai The synthesis of this compound and its analogues is another active area of research, as synthetic routes can provide access to larger quantities of the compound for further biological testing and the creation of novel derivatives with potentially enhanced activities. smolecule.com

Table 2: Known Natural Sources of this compound and its Glycosides

Plant Species Family Compound Form Source
Apollonias barbujana Lauraceae Aglycone chemsrc.commedchemexpress.combiocrick.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O4 B1149597 Megastigm-7-ene-3,4,6,9-tetrol CAS No. 180164-14-1

Properties

IUPAC Name

4-(3-hydroxybut-1-enyl)-3,5,5-trimethylcyclohexane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-8(14)5-6-13(17)9(2)11(16)10(15)7-12(13,3)4/h5-6,8-11,14-17H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTQJVUEKCNRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(C1(C=CC(C)O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence, Distribution, and Ecological Context of Megastigm 7 Ene 3,4,6,9 Tetrol

Natural Abundance and Organismal Sources of Megastigm-7-ene-3,4,6,9-tetrol

The occurrence of this compound and its isomers has been documented in a variety of plant species. These compounds are typically present as minor constituents, often in the form of glycosides.

The primary and most direct source for the specific compound this compound is the plant Apollonias barbujana. smolecule.commedchemexpress.comchemsrc.comtargetmol.cn This species is a flowering shrub or small tree belonging to the Lauraceae family. smolecule.com

While the exact compound is confirmed in Apollonias barbujana, several other plant species have been found to contain stereoisomers or closely related analogs. For instance, within the Annonaceae family, a large family found mainly in tropical and subtropical regions, specific megastigmane structures have been identified. openagrar.de A phytochemical investigation of Desmos cochinchinensis var. fulvescens led to the isolation of the novel compound 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol. researchgate.net Similarly, the methanol (B129727) extract of Uvaria grandiflora, another member of the Annonaceae family, was reported to contain 5aH-megastigm-7-ene- 3a,4a,6b,9-tetrol. openagrar.de

The plant Cestrum parqui, commonly known as green cestrum or willow-leaved jessamine, is another source of megastigmane isomers. plantaedb.com Chemical analysis of its leaves revealed the presence of (3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxy-7-megastigmene, an isomer of the target compound. nih.gov Likewise, the herb Pandanus amaryllifolius has been identified as a source for 7-Megastigmene-3,5,6,9-tetraol. medchemexpress.comchemfaces.com

Table 1: Plant-Based Sources of this compound and Its Isomers

Compound Name Plant Source Family Reference(s)
This compound Apollonias barbujana Lauraceae smolecule.com, medchemexpress.com, targetmol.cn
5αH-megastigm-7-ene-3α,4α,6β,9-tetrol Desmos cochinchinensis var. fulvescens Annonaceae researchgate.net
5aH-megastigm-7-ene-3a,4a,6b,9-tetrol Uvaria grandiflora Annonaceae openagrar.de
(3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxy-7-megastigmene Cestrum parqui Solanaceae nih.gov
7-Megastigmene-3,5,6,9-tetraol Pandanus amaryllifolius Pandanaceae medchemexpress.com

Beyond the sources of the free aglycone, related megastigmane structures, particularly glycosides, have been isolated from other plants. A glycoside of an isomer, megastigm-7-ene-3,5,6,9-tetrol 3-O-β-D-glucopyranoside, was previously reported in Thymus vulgaris (common thyme). researchgate.net

The genus Equisetum (horsetail) is also a source of diverse megastigmane glycosides. researchgate.net From the whole plant of Equisetum debile, researchers have isolated several such compounds, including debilosides A–C and (3S,5R,6R,7E,9S)-9-[(beta-D-glucopyranosyl)oxy]megastigm-7-ene-3,5,6-triol. researchgate.netscribd.com These findings indicate that while the core megastigmane skeleton is present, it is often modified through glycosylation in these species. scispace.com

Table 2: Other Biological Sources of this compound Analogs (Glycosides)

Compound Name Plant Source Family Reference(s)
Megastigm-7-ene-3,5,6,9-tetrol 3-O-β-D-glucopyranoside Thymus vulgaris Lamiaceae researchgate.net
Debilosides A–C (megastigmane glucosides) Equisetum debile Equisetaceae researchgate.net
(3S,5R,6R,7E,9S)-9-[(beta-D-glucopyranosyl)oxy]megastigm-7-ene-3,5,6-triol Equisetum debile Equisetaceae researchgate.net, scribd.com

Geographical and Environmental Distribution Patterns of this compound Analogs

The geographical distribution of this compound and its analogs is directly linked to the distribution of their plant sources.

Apollonias barbujana , the primary source of the titular compound, is native to the Mediterranean region. smolecule.com

The Annonaceae family is widespread, primarily inhabiting tropical and subtropical regions worldwide. openagrar.de The specific species Uvaria grandiflora and Desmos cochinchinensis mentioned are found in Vietnam. openagrar.deresearchgate.net

Cestrum parqui is native to Chile but has become an invasive species in many warm temperate, subtropical, and Mediterranean climates, including Australia. plantaedb.comnih.gov It often colonizes forest edges, watercourses, and uncultivated areas. nih.gov

Thymus vulgaris is a well-known herb native to southern Europe.

Equisetum species are found in a wide range of environments, from temperate to tropical regions. scispace.com

The presence of these plants in such diverse ecological zones, from Mediterranean shrublands to tropical forests and even as invasive weeds, indicates that megastigmane analogs are distributed globally across various ecosystems.

Ecological Roles and Inter-species Interactions of this compound and Related Megastigmanes

Megastigmanes, as part of a plant's suite of secondary metabolites, play crucial roles in mediating interactions with the surrounding environment, including other plants and herbivores.

Plants produce a vast array of specialized metabolites as a defense mechanism against antagonists like insect herbivores. researchgate.net While specific studies focusing exclusively on the role of this compound in plant-herbivore interactions are scarce, the broader class of C13-norisoprenoids is understood to be part of the plant's chemical defense arsenal.

Allelopathy refers to the chemical inhibition of one organism by another, a phenomenon where compounds released by one plant can affect the growth and development of its neighbors. mdpi.comkzndard.gov.za Megastigmanes and other C13-apocarotenoids are implicated in these interactions. researchgate.net Research has shown that the glycosylation of these compounds can increase their allelopathic activity and facilitate their exudation from roots into the soil. researchgate.net

The plant Cestrum parqui, which produces megastigmane isomers, is noted for its invasive nature and allelopathic properties. nih.gov Allelochemicals released from such plants can delay seed germination and inhibit root growth in competing species. kzndard.gov.zaplantprotection.pl These compounds can alter soil properties and directly impact the physiological processes of neighboring plants, thereby influencing plant community structure and dynamics. mdpi.comkzndard.gov.za The presence of megastigmane analogs in C. parqui is consistent with its documented herbicidal and phytotoxic activities, suggesting these compounds function as allelochemicals that help it outcompete native flora. nih.govplantprotection.pl

This compound in Chemical Ecology and Sensory Perception (excluding human flavor/fragrance applications)

This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. While research into the specific ecological roles of this compound is still emerging, preliminary studies and the known functions of related compounds suggest its involvement in plant-organism interactions.

Occurrence and Distribution

The primary documented natural source of this compound is the plant species Apollonias barbujana, a member of the Lauraceae family. chemsrc.comsmolecule.combiomart.cnmedchemexpress.com This evergreen tree is native to the Macaronesian region. smolecule.com The compound has been isolated from the leaves of this plant. scispace.com While this is the principal confirmed source, the broader distribution of this specific megastigmane in other species is not yet extensively documented.

Table 1: Documented Occurrence of this compound

Host Organism Family Part of Organism Reference
Apollonias barbujana Lauraceae Leaves chemsrc.com

Detailed Research Findings

Research has indicated that this compound possesses potential biological activities that are relevant to chemical ecology, particularly in the context of plant defense. Preliminary investigations suggest that the compound may have antimicrobial and insecticidal properties. smolecule.com The presence of four hydroxyl groups in its structure contributes to its reactivity and potential interactions with biological systems. smolecule.com

While direct studies on the sensory perception of this compound by insects or other non-human organisms are limited, related C13-norisoprenoids are known to act as signaling molecules. For instance, other megastigmane derivatives function as pheromones in certain insects. However, a specific pheromonal or allelochemical role for this compound has not yet been definitively established in published research. Its potential as an antimicrobial agent suggests a possible role in defending the host plant, Apollonias barbujana, against pathogens. smolecule.com

Further research is required to fully elucidate the specific functions of this compound in mediating interactions between Apollonias barbujana and its surrounding ecological community, including herbivores, pollinators, and microorganisms.

Table 2: Potential Ecological Roles and Bioactivities of this compound

Potential Ecological Role Type of Bioactivity Supporting Evidence/Indication Reference
Plant Defense Antimicrobial Preliminary studies suggest activity against certain pathogens. smolecule.com
Plant Defense Insecticidal Suggested as a potential area for investigation based on its chemical structure. smolecule.com

Biosynthesis and Metabolic Pathways of Megastigm 7 Ene 3,4,6,9 Tetrol

Precursor Identification and Early Steps in Megastigm-7-ene-3,4,6,9-tetrol Biosynthesis (Apocarotenoid Pathway)

The biosynthesis of this compound commences with the apocarotenoid pathway, a metabolic route responsible for the production of a wide array of plant signaling molecules, pigments, and aroma compounds. The initial step in this pathway is the oxidative cleavage of a C40 carotenoid precursor. While the specific carotenoid that serves as the direct antecedent to this compound has not been definitively identified in the literature, it is well-established that C13-norisoprenoids, also known as megastigmanes, are derived from the degradation of common carotenoids. nih.gov

Potential carotenoid precursors for megastigmanes include β-carotene, lutein, and neoxanthin. nih.gov The cleavage of these carotenoids at specific double bonds yields a C13 fragment, which then undergoes further enzymatic modifications to produce the diverse range of megastigmane structures observed in nature. The initial C13 product of this cleavage is typically a β-ionone or a related derivative, which serves as a key intermediate in the biosynthesis of more complex megastigmanes like this compound. nih.govresearchgate.net

Table 1: Potential Carotenoid Precursors for Megastigmane Biosynthesis

Carotenoid PrecursorPotential C13 Cleavage Product
β-Caroteneβ-Ionone
Luteinα-Ionone, β-Ionone
NeoxanthinGrasshopper ketone
Violaxanthin3-Hydroxy-β-ionone

Enzymatic Transformations in the Formation of this compound

Following the initial cleavage of the carotenoid precursor, the resulting C13 intermediate undergoes a series of enzymatic transformations to yield this compound. These modifications primarily involve hydroxylation reactions, which introduce the four hydroxyl groups characteristic of this tetrol.

Characterization of Carotenoid Cleavage Dioxygenases (CCDs) and Related Enzymes

The key enzymes responsible for the initial step in megastigmane biosynthesis are the Carotenoid Cleavage Dioxygenases (CCDs). These non-heme iron-dependent enzymes catalyze the oxidative cleavage of double bonds in the polyene chain of carotenoids. The CCD family is diverse, with different members exhibiting specificity for different carotenoid substrates and cleavage positions.

The formation of the C13 backbone of megastigmanes is typically initiated by CCDs that cleave at the 9,10 and 9',10' positions of the carotenoid precursor. nih.gov While the specific CCD involved in the biosynthesis of this compound has not been characterized, members of the CCD1 and CCD4 subfamilies are known to be involved in the production of C13 apocarotenoids. nih.gov

Subsequent to the initial cleavage, the resulting C13 intermediate is likely acted upon by a series of hydroxylases. These enzymes, which may include cytochrome P450 monooxygenases or other dioxygenases, are responsible for the regio- and stereospecific introduction of hydroxyl groups at the C-3, C-4, C-6, and C-9 positions of the megastigmane skeleton. nih.govnih.gov The precise identity and characterization of these hydroxylases in the context of this compound biosynthesis remain an area for further investigation.

Genetic and Transcriptomic Regulation of Biosynthetic Enzymes for this compound Production

The production of this compound is expected to be tightly regulated at the genetic and transcriptomic levels. The expression of genes encoding the biosynthetic enzymes, particularly the initial CCDs, is likely influenced by developmental cues and environmental stimuli. For instance, the accumulation of C13-norisoprenoids in grapes is known to be affected by factors such as sun exposure, which can influence the levels of carotenoid precursors and the expression of CCD genes. enartis.comresearchgate.net

Transcriptomic studies in various plant species have shown that the expression of CCD genes can be tissue-specific and induced by stress conditions. This suggests that the biosynthesis of megastigmanes, including this compound, may be part of the plant's response to its environment. However, specific regulatory factors and signaling pathways controlling the expression of the biosynthetic genes for this particular tetrol have yet to be elucidated.

Subcellular Compartmentalization of this compound Biosynthesis

The biosynthesis of this compound is a spatially organized process within the plant cell, with different steps occurring in distinct subcellular compartments. The carotenoid precursors are synthesized and stored within plastids (chloroplasts in green tissues and chromoplasts in flowers and fruits).

The subcellular localization of the CCD enzymes plays a crucial role in determining their access to carotenoid substrates. Members of the CCD4 subfamily are typically located within the plastids, allowing them to directly cleave the carotenoids stored there. In contrast, CCD1 enzymes are generally found in the cytoplasm. This spatial separation suggests that the C13 apocarotenoid intermediates produced in the plastids may be transported to the cytoplasm for further modification by CCD1 and other cytosolic enzymes.

The subsequent hydroxylation steps in the biosynthesis of this compound could occur in various compartments, with cytochrome P450 monooxygenases often being localized to the endoplasmic reticulum. A comprehensive understanding of the subcellular localization of all the enzymes in the pathway is necessary to fully map the biosynthetic route of this compound.

Metabolic Fate and Turnover of this compound in Biological Systems (e.g., glycosylation)

Once synthesized, this compound can undergo further metabolic modifications, with glycosylation being a common fate for megastigmanes. researchgate.net Glycosylation, the enzymatic attachment of a sugar moiety, can significantly alter the chemical properties of the molecule, affecting its solubility, stability, and biological activity.

The enzymes responsible for this process are glycosyltransferases, which exhibit specificity for both the aglycone (in this case, this compound) and the sugar donor. The resulting glycosides can be stored in the vacuole or other cellular compartments. The specific glycosylated forms of this compound and the enzymes involved in their formation have not been extensively studied. The turnover of this compound and its glycosides within the plant is also an area that requires further research to understand its physiological role.

Comparative Biosynthetic Pathways of Related Megastigmanes and Stereochemical Considerations

The biosynthesis of this compound shares common early steps with other C13-norisoprenoids, such as β-damascenone and β-ionone. researchgate.net All these compounds originate from the cleavage of carotenoids. However, the pathways diverge after the formation of the initial C13 intermediate, with different enzymatic modifications leading to the vast structural diversity of megastigmanes.

For example, the formation of β-damascenone involves a series of rearrangements and reductions of an allenic triol precursor, which itself is derived from the oxidative cleavage of neoxanthin. In contrast, the biosynthesis of this compound involves multiple hydroxylation steps.

Stereochemistry is a critical aspect of megastigmane biosynthesis. The enzymatic reactions, particularly the hydroxylations, are often highly stereospecific, leading to the formation of specific stereoisomers. The absolute configuration of the multiple chiral centers in this compound will be determined by the stereoselectivity of the biosynthetic enzymes. Understanding the stereochemical outcome of each enzymatic step is essential for a complete picture of the biosynthetic pathway.

Chemical Synthesis and Derivatization Strategies for Megastigm 7 Ene 3,4,6,9 Tetrol

Total Synthesis Approaches to Megastigm-7-ene-3,4,6,9-tetrol

The total synthesis of this compound, while not yet extensively documented in dedicated literature, can be conceptualized through established principles of organic synthesis. The primary hurdles lie in the stereocontrolled construction of the tetrasubstituted cyclohexane (B81311) ring and the diastereoselective installation of the butenyl side chain.

A plausible retrosynthetic analysis of this compound would commence by disconnecting the C6-C9 side chain from the cyclohexane core. This leads to a key cyclohexanone (B45756) intermediate and a corresponding C4 side chain synthon. Further disconnection of the cyclohexane ring could involve a Diels-Alder reaction to form the six-membered ring with initial stereocontrol, or an intramolecular aldol (B89426) condensation of a suitably functionalized acyclic precursor.

Key Retrosynthetic Disconnections:

Disconnection PointPrecursorsSynthetic Strategy
C6-C9 BondPolyhydroxylated cyclohexanone and a C4 phosphorus ylide or an organometallic reagent.Wittig-type olefination or Grignard/organolithium addition.
C3-C4 and C5-C6 BondsA substituted diene and a dienophile.Diels-Alder cycloaddition.
C2-C3 and C1-C6 BondsA linear diketo-aldehyde.Intramolecular aldol condensation.

Achieving the correct absolute and relative stereochemistry at the four chiral centers (C3, C4, C6, and C9) is the most critical aspect of the synthesis. Several stereoselective strategies could be employed:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates or terpenes, that already possess some of the required stereocenters.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. For instance, asymmetric dihydroxylation or epoxidation could be used to install the hydroxyl groups on the cyclohexane ring with high enantiomeric excess.

Substrate-Controlled Diastereoselection: Leveraging the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.

For example, a Sharpless asymmetric epoxidation of a cyclohexene (B86901) precursor could establish the stereochemistry at C3 and C4, which would then direct the stereoselective introduction of the remaining functional groups.

The laboratory synthesis of a polyoxygenated and stereochemically dense molecule like this compound is fraught with challenges. engineering.org.cn

Common Challenges:

ChallengePotential Solution
Stereocontrol: Use of chiral auxiliaries, asymmetric catalysts, and substrate-controlled reactions.
Protecting Group Chemistry: Orthogonal protecting group strategies to differentiate the multiple hydroxyl groups.
Low Yields in Multi-step Sequences: Development of convergent synthetic routes and optimization of each reaction step. researchgate.netnih.gov
Purification and Characterization: Advanced chromatographic and spectroscopic techniques for separation and structural elucidation of stereoisomers.

Semi-Synthesis and Biocatalytic Transformations of this compound Derivatives

Given the inherent complexity of a total synthesis, semi-synthetic approaches starting from naturally abundant precursors are an attractive alternative. Megastigmanes are known to be degradation products of carotenoids. nih.govresearchgate.net Therefore, abundant carotenoids like β-carotene or related C13-norisoprenoids such as α-ionone and β-ionone could serve as starting materials. researchgate.net

Biocatalysis offers a powerful tool for the selective functionalization of these precursors. For instance, microbial hydroxylation has been successfully employed for the regio- and stereoselective introduction of hydroxyl groups onto the ionone (B8125255) skeleton. nih.govnih.govresearchgate.net The use of specific enzymes, such as cytochrome P450 monooxygenases, could facilitate the targeted oxidation of a megastigmane precursor at the desired positions to furnish the tetrol scaffold. nih.govnih.gov

Chemical Modification and Structure-Activity Relationship (SAR) Studies of this compound Analogs

To explore the chemical space around the this compound scaffold, the synthesis of various analogs is crucial. These efforts are not aimed at evaluating biological outcomes but at understanding how structural modifications influence the molecule's chemical properties and reactivity.

Potential Modifications and Synthetic Approaches:

Modification SiteSynthetic Strategy
Hydroxyl Groups: Esterification, etherification, or selective oxidation to ketones.
Alkene Moiety: Hydrogenation, epoxidation, or dihydroxylation.
Side Chain: Variation of the alkyl chain length or introduction of different functional groups via modified Wittig reagents.
Cyclohexane Ring: Synthesis of analogs with different substitution patterns or ring sizes.

Development of Novel Synthetic Methodologies Inspired by the this compound Scaffold

The densely functionalized and stereochemically complex structure of this compound can serve as an inspiration for the development of new synthetic methods. The challenges associated with its synthesis can drive innovation in areas such as:

Stereoselective multi-component reactions: Designing reactions that can form multiple bonds and stereocenters in a single step with high control.

Catalytic C-H functionalization: Developing catalysts that can selectively introduce hydroxyl groups at unactivated C-H bonds on the cyclohexane ring, thus streamlining the synthesis.

Biomimetic synthesis: Mimicking the proposed biosynthetic pathway from carotenoids to devise a more efficient and environmentally benign synthetic route. engineering.org.cn

By tackling the synthesis of such a challenging target, chemists can expand the toolkit of synthetic organic chemistry, leading to methodologies that are applicable to a wide range of other complex natural products.

Advanced Methodologies for the Analysis and Research of Megastigm 7 Ene 3,4,6,9 Tetrol

Sophisticated Chromatographic Techniques for Isolation and Purification of Megastigm-7-ene-3,4,6,9-tetrol from Complex Matrices

The isolation of this compound, a polar compound often found in trace amounts within plant extracts, requires a multi-step purification strategy. This process employs a combination of chromatographic techniques that separate compounds based on their physicochemical properties.

Initially, crude plant extracts are often subjected to preliminary fractionation using XAD-2 resin adsorption chromatography . This technique utilizes a non-ionic macroporous resin that adsorbs organic compounds from aqueous solutions. The extract is passed through a column packed with the resin, which retains the megastigmanes and other secondary metabolites, while more polar compounds like sugars and salts are washed away. Subsequently, a gradient of organic solvents (e.g., methanol (B129727) or ethanol) is used to elute the adsorbed compounds, providing a partially purified fraction enriched with this compound.

Further purification is achieved using High-Performance Liquid Chromatography (HPLC) , a high-resolution technique that separates compounds based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). For a polar compound like this compound, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient of water and acetonitrile (B52724) or methanol. acgpubs.org This method allows for the fine separation of the target compound from structurally similar molecules.

For final purification, especially when isolating quantities sufficient for structural elucidation and bioassays, preparative Thin-Layer Chromatography (prep-TLC) is a valuable tool. rochester.edunih.gov In this technique, the enriched fraction is applied as a narrow band onto a large plate coated with a thick layer of silica (B1680970) gel. rochester.edu The plate is then developed in a suitable solvent system, which separates the compounds into distinct bands. The band corresponding to this compound, often visualized under UV light or with a staining agent, is physically scraped from the plate. researchgate.net The pure compound is then eluted from the silica using a polar solvent, yielding an isolated sample. researchgate.net

TechniquePrinciple of SeparationApplication in Purification Workflow
XAD-2 Resin Adsorption Adsorption of organic molecules onto a non-ionic, macroporous polymer resin.Initial Step: Removes highly polar impurities (sugars, salts) from crude aqueous extracts.
HPLC (Reversed-Phase) Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.Intermediate/Final Step: High-resolution separation of the target tetrol from other megastigmanes and isomers.
Preparative TLC Adsorption onto a silica gel layer, with separation based on polarity.Final Step: Purification of small to medium quantities (mg scale) for spectroscopic analysis. rochester.edunih.gov

Advanced Spectroscopic Methods in this compound Research for Structural Confirmation and Elucidation of Derivatives

Once isolated, the definitive identification of this compound requires a suite of advanced spectroscopic methods. These non-destructive techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) is the first step in determining the molecular formula. HR-ESI-MS provides an extremely precise mass measurement of the molecule, allowing for the calculation of its elemental composition with high confidence. researchgate.net Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions, which offers valuable clues about the molecule's substructures, such as the loss of water molecules from the hydroxyl groups. scielo.br

Nuclear Magnetic Resonance (NMR) spectroscopy provides the complete structural framework. researchgate.net

1D NMR: ¹H NMR spectra reveal the number of different proton environments and their neighboring protons (spin-spin coupling), while ¹³C NMR spectra identify the number of unique carbon atoms in the molecule. researchgate.net

2D NMR: These experiments establish correlations between different nuclei to piece together the molecular skeleton.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. epa.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting molecular fragments, as it shows correlations between protons and carbons that are two or three bonds away. researchgate.netresearchgate.net This is essential for confirming the placement of quaternary carbons and linking different parts of the megastigmane structure.

Together, these NMR techniques allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound. nih.gov

Spectroscopic TechniqueInformation Provided
HR-ESI-MS Provides the exact mass and molecular formula of the compound. researchgate.net
MS/MS Reveals structural fragments, aiding in the identification of functional groups. scielo.br
¹H NMR Identifies proton environments, integration (number of protons), and spin-spin coupling. researchgate.net
¹³C NMR Identifies the number and type of carbon environments (CH₃, CH₂, CH, C). researchgate.net
COSY Shows ¹H-¹H correlations, establishing connectivity between adjacent protons. epa.gov
HSQC Shows direct ¹H-¹³C one-bond correlations. researchgate.net
HMBC Shows ¹H-¹³C long-range (2-3 bond) correlations, key for assembling the carbon skeleton. researchgate.net

Computational Chemistry Approaches to this compound

Computational chemistry provides powerful predictive tools that complement experimental research, offering insights into the molecule's behavior and properties at an atomic level.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein or enzyme) to form a stable complex. mdpi.com The process involves generating a 3D model of the tetrol and placing it into the binding site of a biological target. mdpi.com Docking algorithms then sample numerous possible conformations and orientations, scoring them based on binding energy. medpharmres.com

These studies can identify key interactions, such as hydrogen bonds between the tetrol's hydroxyl groups and amino acid residues in the protein's active site. researchgate.net The results, often expressed as a docking score (e.g., in kcal/mol), help to hypothesize the compound's potential biological activity and mechanism of action, guiding further experimental validation. researchgate.netmdpi.com

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. rsc.org These calculations can predict the geometry, energy levels of molecular orbitals (e.g., HOMO and LUMO), and the distribution of electron density. acs.orgfigshare.com

For this compound, these calculations can help predict its chemical reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively. researchgate.net This information is valuable for understanding potential metabolic pathways or antioxidant activity. Calculated properties like ionization potential, electron affinity, and chemical hardness provide a theoretical basis for the compound's stability and reactivity. figshare.com

Computational MethodObjectiveKey Parameters Investigated
Molecular Docking Predict binding mode and affinity to a biological target.Binding Energy (kcal/mol), Hydrogen Bonds, Hydrophobic Interactions. researchgate.net
Quantum Chemistry (DFT) Determine electronic structure and predict chemical reactivity.HOMO/LUMO Energies, Electron Density, Ionization Potential, Chemical Hardness. figshare.comresearchgate.net

Omics-Based Methodologies for Profiling this compound and Its Metabolites in Biological Systems

"Omics" technologies offer a holistic view of biological systems by measuring large collections of molecules.

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system (e.g., a plant, cell, or tissue) at a specific point in time. nih.govuib.no Using analytical platforms like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), metabolomic profiling can simultaneously detect and quantify hundreds to thousands of metabolites. mdpi.com This approach can be used to monitor the levels of this compound and its metabolic precursors (carotenoids) or downstream derivatives in response to different stimuli, such as environmental stress or genetic modification. nih.gov This provides crucial information on the compound's biosynthesis and physiological role. researchgate.net

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. nih.gov In the context of this compound, cheminformatics tools are used to analyze its structural properties in comparison to vast databases of other natural products. researchgate.netnih.gov These methods can calculate molecular descriptors (e.g., molecular weight, polarity, number of rotatable bonds) and predict physicochemical properties. novartis.com By mapping the compound within the known "chemical space" of natural products, cheminformatics can help in classifying the molecule, predicting its potential for "drug-likeness," and identifying other known compounds with similar structural features that may have related biological activities. nih.gov

Biological Activities and Molecular Mechanisms of Megastigm 7 Ene 3,4,6,9 Tetrol Non Clinical Focus

Cellular and Subcellular Targets and Pathways of Megastigm-7-ene-3,4,6,9-tetrol

The precise cellular and subcellular targets of this compound are not yet extensively documented. However, related compounds and general principles of phytochemistry suggest potential interactions with various cellular components.

Enzyme Modulation by this compound (e.g., inhibition, activation)

Receptor Interactions and Signaling Pathways Affected by this compound (e.g., MAPK, PI3K-Akt signaling pathways in non-human models)

There is currently no direct evidence from non-human model studies detailing the specific interactions of this compound with cellular receptors or its influence on signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) or Phosphatidylinositol 3-kinase (PI3K)-Akt pathways. These pathways are fundamental in regulating cellular processes like proliferation, survival, and apoptosis, and are common targets for bioactive molecules.

Impact of this compound on Gene Expression and Protein Synthesis in Model Systems

Scientific literature has not yet reported specific studies investigating the impact of this compound on gene expression or protein synthesis in any model systems. Such research would provide valuable insights into the compound's mechanisms of action at the molecular level.

In Vitro and In Vivo (Non-Human) Biological Studies of this compound

Investigations into the biological activities of this compound have primarily been conducted in vitro.

Antimicrobial Activities of this compound against Pathogenic Microorganisms (e.g., bacteria, fungi in in vitro or non-human in vivo models)

There is a lack of specific studies reporting the antimicrobial or antifungal activities of this compound against pathogenic microorganisms in either in vitro or non-human in vivo models. The exploration of natural compounds for novel antimicrobial agents is an active area of research, and future studies may assess the potential of this compound.

Antioxidant Mechanisms of this compound (e.g., DPPH radical scavenging, other free radical assays)

The antioxidant potential of natural compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, typically at 517 nm. While the general methodology for assessing antioxidant activity is well-established, specific DPPH radical scavenging data for this compound is not available in the reviewed literature.

Phytotoxic and Allelopathic Effects of this compound on Plant Growth and Development

There is currently a lack of specific studies detailing the phytotoxic and allelopathic effects of this compound on plant growth and development. Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. These allelochemicals can affect various physiological processes in the target plant, including seed germination, root elongation, and nutrient uptake. While some megastigmane derivatives isolated from various plant species have been investigated for their allelopathic potential, specific data for this compound is not available. Further research is required to determine if this specific compound exhibits any phytotoxic or allelopathic properties.

Insecticidal or Anti-feedant Properties of this compound in Pest Control Research

Specific research on the insecticidal or anti-feedant properties of this compound is not found in the available scientific literature. Natural compounds from plants are a significant area of interest in the search for new pest control agents. These compounds can act as insecticides, causing mortality, or as anti-feedants, deterring insects from feeding. While other classes of plant-derived compounds have shown significant promise in this area, the specific effects of this compound on insect pests have not been documented.

Anti-inflammatory Properties of this compound and Derivatives in Non-Human Cellular or Animal Models

There is no specific information available regarding the anti-inflammatory properties of this compound in non-human cellular or animal models. The study of inflammation is crucial in understanding a wide range of diseases, and many natural compounds are screened for their potential to modulate inflammatory pathways. Such studies often involve in vitro assays using cell lines (e.g., macrophages) or in vivo studies in animal models of inflammation. However, no such studies have been published specifically for this compound.

Other Specific Biological Effects in Model Organisms (e.g., in vitro assays on specific cell lines, non-human animal models – strictly avoiding therapeutic claims or clinical outcomes)

No specific biological effects of this compound have been reported in model organisms, such as in vitro assays on specific cell lines or in non-human animal models. Scientific investigation into the biological activities of a novel compound typically begins with broad screening in various biological assays to identify any potential effects. The absence of such data for this compound suggests that it has not yet been a focus of extensive biological research.

Mechanistic Elucidation of Observed Biological Effects of this compound

Due to the lack of observed and documented biological effects for this compound, there has been no subsequent research into the mechanistic elucidation of its actions. Understanding the molecular mechanism of a compound is a critical step in drug discovery and development, but this can only be pursued once a consistent and reproducible biological effect has been identified.

Future Directions and Emerging Research Avenues for Megastigm 7 Ene 3,4,6,9 Tetrol

Exploration of Untapped Biological Sources and Chemodiversity of Megastigm-7-ene-3,4,6,9-tetrol Analogs

Megastigmanes are a widely distributed class of C13-norisoprenoids found predominantly in the plant kingdom. nottingham.ac.ukresearchgate.net They have been isolated from a variety of sources, including the roots of Heterosmilax yunnanensis, the aerial parts of Acanthus ebracteatus and Artemisia halodendron, and the leaves of Epipremnum pinnatum. nih.govresearchgate.netnih.govfrontiersin.org The chemical diversity of these compounds is significant, often occurring as glycosides, which enhances their complexity. nottingham.ac.uk

Future research will focus on exploring previously uninvestigated or under-investigated biological sources, such as marine organisms and microorganisms, which represent vast, untapped reservoirs of novel natural products. frontiersin.org The chemodiversity of megastigmane analogs is attributed to different functionalizations on the core carbon skeleton and varied glycosylation patterns. nottingham.ac.ukresearchgate.net Systematic screening of diverse flora and fauna, guided by metabolomic techniques, could lead to the discovery of novel analogs of this compound with unique chemical structures and biological properties. This exploration is crucial for expanding the library of known megastigmanes and understanding their chemotaxonomic significance. nottingham.ac.ukelsevierpure.com

Table 1: Documented Botanical Sources of Megastigmane Analogs

Botanical Source Plant Part Isolated Compound Type Reference
Heterosmilax yunnanensis Roots Megastigmane glycosides nih.gov
Acanthus ebracteatus Aerial Parts Megastigmane glycoside researchgate.net
Artemisia halodendron Aerial Parts Megastigmane glycoside nih.gov
Epipremnum pinnatum Leaves Megastigmane glycosides and aglycones frontiersin.org
Euphorbia esula Whole Plant Megastigmane derivative (Vomifoliol) mdpi.com

Advanced Genetic Engineering and Synthetic Biology Approaches for Enhanced this compound Production in Model Organisms

This process involves several key steps:

Identification and Isolation: Identifying the specific genes that encode the enzymes responsible for the compound's biosynthesis in the native plant.

Pathway Reconstruction: Assembling these genes into a "construct" that can be inserted into the host organism. wikipedia.org

Host Engineering: Modifying the metabolism of the host organism to provide the necessary precursor molecules and optimize production yields. nih.gov

Fermentation: Growing the genetically modified organism in bioreactors to produce the target compound. unido.org

Synthetic biology applies engineering principles, such as standardization and modularization, to make the process of designing and building these biological systems more efficient and predictable. youtube.com By leveraging these advanced approaches, researchers can overcome supply limitations and produce sufficient quantities of this compound for comprehensive biological evaluation. nih.gov

Discovery and Characterization of Novel Biosynthetic Enzymes for this compound Modifications

The structural diversity of natural products is generated by a vast array of biosynthetic enzymes. nih.gov In the case of megastigmanes, enzymes such as oxygenases (e.g., cytochrome P450s) and glycosyltransferases are responsible for creating the various analogs seen in nature. nih.gov A key future research direction is the discovery and characterization of novel enzymes that can perform "late-stage modifications" on the this compound scaffold. nih.gov

This research involves:

Genome Mining: Searching the DNA sequences of plants and microbes for genes that are predicted to encode modifying enzymes. nih.gov

Enzyme Expression and Assay: Producing these enzymes in a laboratory setting and testing their ability to modify the target compound.

Structural Elucidation: Determining the exact chemical structure of the new derivatives produced by the enzymes.

By identifying and harnessing these biocatalysts, scientists can create libraries of novel this compound derivatives that are not readily accessible through traditional chemical synthesis. nih.gov This "combinatorial biosynthesis" approach can rapidly generate new chemical entities for bioactivity screening. nih.gov

Integration of Multidimensional Omics Technologies for Comprehensive Understanding of this compound Bioactivity and Metabolism

To fully understand the biological effects of this compound, it is essential to investigate its mechanism of action at a systems level. Multidimensional "omics" technologies provide a powerful toolkit for this purpose. frontiersin.org These high-throughput methods allow for the global analysis of different types of biological molecules within a cell or organism. nih.gov

The integration of these approaches can provide a holistic view of the compound's effects:

Transcriptomics: Studies how the compound alters the expression of all genes (the transcriptome), revealing which cellular pathways are affected. nih.gov

Proteomics: Analyzes changes in the entire set of proteins (the proteome), identifying the specific proteins that the compound interacts with. mdpi.com

Metabolomics: Investigates shifts in the complete collection of small-molecule metabolites (the metabolome), providing insights into how the compound is processed and its downstream effects on cellular metabolism. frontiersin.orgnih.gov

By combining data from these different omics layers, researchers can build comprehensive models of the compound's regulatory networks and signal transduction pathways, leading to a more complete understanding of its bioactivity and metabolism. frontiersin.orgnih.gov

Theoretical and Predictive Modeling for Structure-Function Relationships and Bioactivity of this compound

Computational and theoretical modeling are becoming indispensable tools in drug discovery and natural product research. These methods can predict the biological activity of a compound based on its chemical structure, guiding the synthesis and testing of new analogs. For this compound, future research will increasingly rely on these predictive models.

One key technique is molecular docking , which simulates how a molecule fits into the three-dimensional structure of a protein target. This can help identify potential biological targets for the compound and explain its mechanism of action. For instance, molecular docking has been used to investigate the binding of other megastigmane compounds to viral proteins. researchgate.net Another approach is the development of Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate variations in chemical structure with changes in biological activity. By building a QSAR model for a series of this compound analogs, researchers can predict which structural modifications are most likely to enhance a desired biological effect.

Challenges and Opportunities in this compound Research within the Context of Sustainable Natural Product Discovery

The field of natural product discovery faces both significant challenges and exciting opportunities. frontiersin.org A major challenge is the isolation of individual bioactive compounds, which are often present in low abundance within complex natural extracts. frontiersin.org This makes sustainable sourcing a critical issue. Over-harvesting of plant or marine sources is not a viable long-term strategy.

However, these challenges create opportunities for innovation:

Sustainable Production: As discussed, synthetic biology and genetic engineering provide a pathway to sustainable production, decoupling the supply of the compound from its natural source. nih.gov

Advanced Isolation Techniques: Innovations in chromatography and other separation sciences are continually improving the efficiency of isolating pure compounds from complex mixtures. frontiersin.org

Genome-Guided Discovery: Advances in DNA sequencing and bioinformatics allow researchers to mine the genomes of organisms to find the biosynthetic gene clusters responsible for producing natural products. nih.gov This enables the targeted discovery of new compounds and provides the genetic blueprint for their production in engineered microbes.

The research into this compound is emblematic of the modern approach to natural product science, which integrates traditional phytochemistry with cutting-edge technologies to create a sustainable and innovative discovery pipeline. frontiersin.orgmdpi.com

Q & A

Q. What are the primary natural sources of Megastigm-7-ene-3,4,6,9-tetrol, and how can it be isolated for laboratory studies?

Methodological Answer: The compound is isolated from plants such as Staphylea bumalda (leaf) and Pandanus amaryllifolius using solvent extraction followed by chromatographic purification. Ethanol or methanol-based extraction is typically employed, followed by fractionation using silica gel chromatography. Confirmation of purity (>95%) is achieved via HPLC and mass spectrometry .

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) in DMSO-d₆ or CDCl₃ is critical for assigning stereochemistry and functional groups. LC-MS with atmospheric pressure electrospray ionization (ESI) provides molecular weight confirmation. Elemental analysis validates empirical formulas (e.g., C₁₃H₂₄O₄) .

Q. How can researchers address low yields during extraction from plant matrices?

Methodological Answer: Optimize solvent polarity (e.g., ethyl acetate for less polar fractions) and employ gradient elution in column chromatography. Solid-phase extraction (SPE) with C18 cartridges can enhance recovery rates. Validate protocols using spiked samples and internal standards .

Q. What are the best practices for verifying compound authenticity in multi-species studies?

Methodological Answer: Cross-reference spectral data (NMR, MS) with published libraries and compare retention times against certified reference materials. Use high-resolution mass spectrometry (HRMS) to distinguish isomers or structurally similar compounds .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in synthetic derivatives of this compound?

Methodological Answer: Utilize NOESY/ROESY NMR experiments to determine spatial proximity of protons. Chiral HPLC with polysaccharide-based columns can separate enantiomers. X-ray crystallography provides definitive stereochemical assignments for crystalline derivatives .

Q. How can contradictory bioactivity data in cell-based assays be reconciled?

Methodological Answer: Standardize assay conditions (e.g., cell line provenance, passage number, and incubation time). Perform dose-response curves with purity-validated samples (>97.5%). Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm target specificity .

Q. What synthetic routes are feasible for generating this compound analogs with modified hydroxylation patterns?

Methodological Answer: Employ regioselective oxidation (e.g., Sharpless dihydroxylation) or enzymatic catalysis to introduce hydroxyl groups. Protect/deprotect strategies (e.g., silylation) can control reactivity. Monitor intermediates via TLC and characterize products using tandem MS/MS .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Conduct accelerated stability studies under varying temperatures (-20°C to 25°C) and humidity levels. Analyze degradation products via LC-MS and quantify stability using validated HPLC methods. Store lyophilized samples in inert atmospheres to prevent oxidation .

Q. What role does this compound play in plant biochemistry, and how can its biosynthetic pathway be traced?

Methodological Answer: Isotopic labeling (¹³C or ²H) of precursor molecules (e.g., mevalonate pathway intermediates) followed by tracking via GC-MS or NMR can map biosynthetic routes. Gene knockout studies in plant models (e.g., Arabidopsis) identify enzymatic bottlenecks .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases (e.g., PDB). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. MD simulations assess conformational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.